

# Technical Guide on the Spectroscopic Analysis of 2-Dec-1-yn-5-yloxyoxane

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## Compound of Interest

Compound Name: 2-Dec-1-yn-5-yloxyoxane

Cat. No.: B15286987

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Disclaimer: No public experimental spectroscopic data (NMR, IR, Mass Spec) is available for the compound **2-Dec-1-yn-5-yloxyoxane** (CAS No. 223734-62-1). The following guide is a comprehensive, predictive analysis based on the known spectroscopic behavior of its constituent functional groups: a terminal alkyne, a secondary ether linkage, an aliphatic chain, and a tetrahydropyran (oxane) ring. The data presented herein is hypothetical but is structured to be representative for a molecule of this nature.

## Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **2-Dec-1-yn-5-yloxyoxane**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.65	t	1H	O-CH-O (anomeric proton on oxane)
~3.90	m	1H	O-CH <sub>2</sub> (axial on oxane)
~3.75	m	1H	CH-O (on decyn chain)
~3.50	m	1H	O-CH <sub>2</sub> (equatorial on oxane)
~2.40	t	2H	CH <sub>2</sub> -C $\equiv$ C
~2.05	t	1H	C $\equiv$ C-H
~1.80 - 1.50	m	8H	Aliphatic CH <sub>2</sub> (oxane and decyn chain)
~1.40 - 1.25	m	6H	Aliphatic CH <sub>2</sub> (decyn chain)
~0.90	t	3H	CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~98.0	O-CH-O (anomeric carbon)
~84.0	C $\equiv$ C-H
~75.0	CH-O (on decyn chain)
~69.0	C $\equiv$ C-H
~62.0	O-CH <sub>2</sub> (on oxane)
~35.0 - 19.0	Aliphatic CH <sub>2</sub> (multiple signals)
~14.0	CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Strong, Sharp	$\equiv$ C-H stretch (terminal alkyne)
~2930	Strong	C-H stretch (aliphatic)
~2860	Strong	C-H stretch (aliphatic)
~2120	Weak, Sharp	C $\equiv$ C stretch (terminal alkyne) <a href="#">[1]</a>
~1120	Strong	C-O stretch (ether)
~1075	Strong	C-O stretch (ether)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Predicted Assignment
238.37	[M] <sup>+</sup> (Molecular Ion)
153.13	[M - C <sub>5</sub> H <sub>9</sub> O] <sup>+</sup> (Loss of oxanyl group)
85.06	[C <sub>5</sub> H <sub>9</sub> O] <sup>+</sup> (Oxanyl cation)

## Experimental Protocols

The following are standard methodologies for the acquisition of the spectroscopic data presented above.

### NMR Spectroscopy

- **Sample Preparation:** A 5-10 mg sample of **2-Dec-1-yn-5-yloxyoxane** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** A 500 MHz NMR spectrometer is used for data acquisition.
- **<sup>1</sup>H NMR Acquisition:** Proton spectra are acquired using a standard pulse program with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are co-added.
- **<sup>13</sup>C NMR Acquisition:** Carbon spectra are acquired using a proton-decoupled pulse program with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 3 seconds. A total of 1024 scans are co-added.
- **Data Processing:** The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for <sup>1</sup>H and the residual CDCl<sub>3</sub> signal at 77.16 ppm for <sup>13</sup>C.

### IR Spectroscopy

- **Sample Preparation:** A small drop of neat liquid **2-Dec-1-yn-5-yloxyoxane** is placed between two sodium chloride (NaCl) plates to create a thin film.

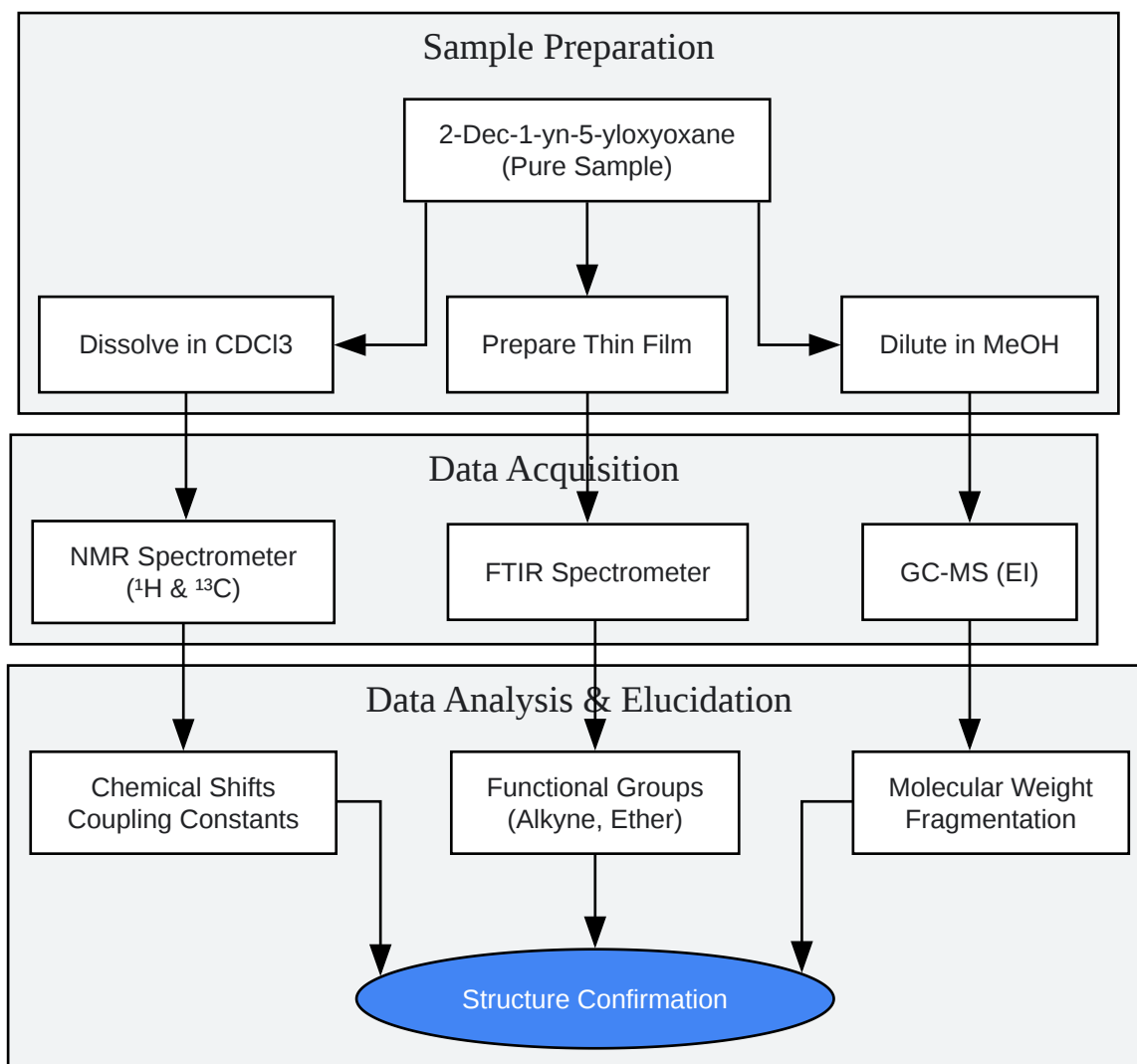
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Acquisition:** The spectrum is recorded from  $4000\text{ cm}^{-1}$  to  $600\text{ cm}^{-1}$ . A background spectrum of the clean NaCl plates is first acquired and automatically subtracted from the sample spectrum. A total of 32 scans are averaged to improve the signal-to-noise ratio.
- **Data Processing:** The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then plotted as transmittance versus wavenumber.

## Mass Spectrometry

- **Sample Preparation:** A 1 mg/mL solution of the compound is prepared in methanol.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is utilized.
- **GC Separation:** A 1  $\mu\text{L}$  aliquot of the sample solution is injected into the GC, which is equipped with a non-polar capillary column. A temperature gradient is used to ensure separation from any potential impurities.
- **MS Acquisition:** The EI source is operated at 70 eV. The mass analyzer is set to scan a mass-to-charge ( $m/z$ ) range of 40-400 amu.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

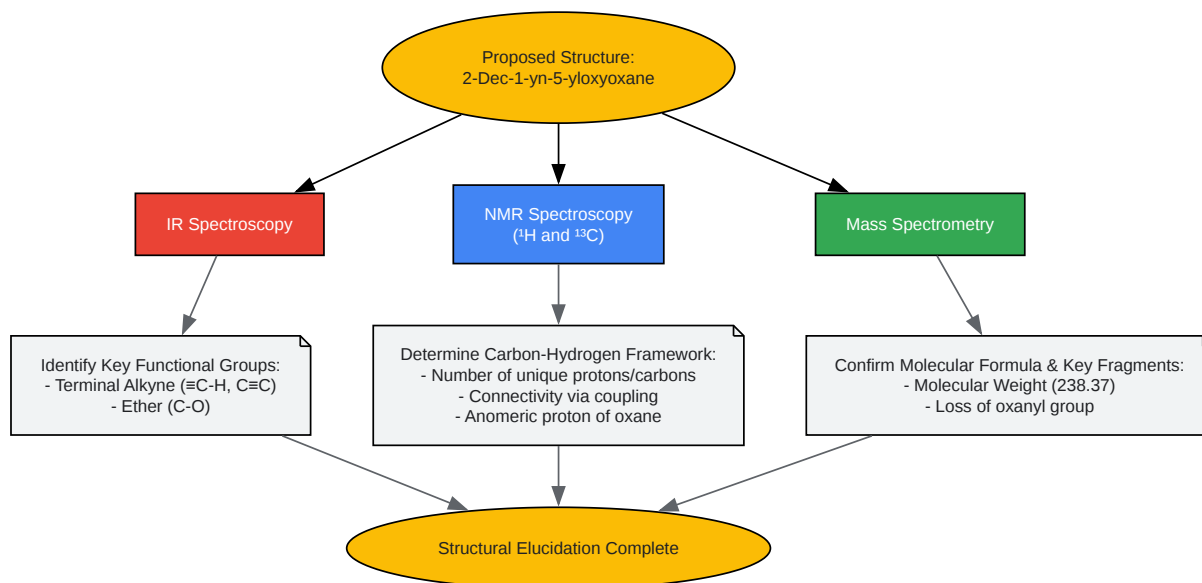
## Visualization of Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis.



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Caption: Experimental workflow from sample preparation to structural confirmation.



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Caption: Logical diagram for spectroscopic-based structural elucidation.

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## References

- 1. chem.libretexts.org [chem.libretexts.org]
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